molecular formula C12H12O3 B2440512 (E)-4-oxo-6-phenyl-5-hexenoic acid CAS No. 121365-22-8

(E)-4-oxo-6-phenyl-5-hexenoic acid

Cat. No.: B2440512
CAS No.: 121365-22-8
M. Wt: 204.225
InChI Key: WHJRPMKIJXEPDG-VOTSOKGWSA-N
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Description

(E)-4-oxo-6-phenyl-5-hexenoic acid is an organic compound characterized by the presence of a phenyl group, a hexenoic acid chain, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-oxo-6-phenyl-5-hexenoic acid typically involves the use of organic synthesis techniques. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic processes. These methods can include the use of metal catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-6-phenyl-5-hexenoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(E)-4-oxo-6-phenyl-5-hexenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (E)-4-oxo-6-phenyl-5-hexenoic acid exerts its effects involves interactions with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes or proteins, potentially inhibiting their activity. The phenyl group can also interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-6-phenylhexanoic acid: Similar structure but lacks the double bond in the hexenoic acid chain.

    4-oxo-6-phenyl-5-hexenoic acid methyl ester: The ester derivative of the compound.

    4-oxo-6-phenyl-5-hexenoic acid ethyl ester: Another ester derivative with an ethyl group.

Uniqueness

(E)-4-oxo-6-phenyl-5-hexenoic acid is unique due to the presence of the double bond in the hexenoic acid chain, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in various chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

(E)-4-oxo-6-phenylhex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11(8-9-12(14)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJRPMKIJXEPDG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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